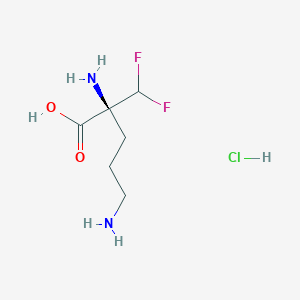

L-Eflornithine (monohydrochloride)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

L-α-Difluorometilornitina monohidrato, comúnmente conocido como L-DFMO monohidrato, es un análogo fluorado de la ornitina. La ornitina es un aminoácido básico involucrado en el ciclo de la urea, que ayuda a eliminar el exceso de nitrógeno del cuerpo. L-DFMO monohidrato es un inhibidor irreversible de la ornitina descarboxilasa, una enzima crucial para la biosíntesis de poliaminas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de L-DFMO monohidrato implica la difluorometilación del éster de dibenzaldimina ornitina utilizando reactivos como CHF3 y bis(trimetilsilil)amida de litio (LiHMDS) . Las condiciones de reacción normalmente incluyen bajas temperaturas y una atmósfera inerte para evitar reacciones secundarias no deseadas.

Métodos de Producción Industrial

La producción industrial de L-DFMO monohidrato sigue rutas sintéticas similares pero a mayor escala. El proceso implica estrictas medidas de control de calidad para garantizar la pureza y eficacia del producto final. La cromatografía líquida de alta resolución (HPLC) se utiliza a menudo para la cuantificación y validación del compuesto .

Análisis De Reacciones Químicas

Tipos de Reacciones

El L-DFMO monohidrato se somete principalmente a reacciones de condensación. Por ejemplo, reacciona con la ninhidrina y el fenilacetaldehído para formar un producto fluorescente . Esta reacción es útil para la determinación espectrofluorimétrica del compuesto en diversas muestras.

Reactivos y Condiciones Comunes

Reacciones de Condensación: La ninhidrina y el fenilacetaldehído son reactivos comunes.

Condiciones de Reacción: Las condiciones óptimas incluyen volúmenes específicos de reactivos, volumen de amortiguador, valor de pH, tiempo de calentamiento y temperatura.

Productos Principales

El producto principal formado por la reacción de condensación con ninhidrina y fenilacetaldehído es un compuesto fluorescente que se puede medir espectrofluorimétricamente .

Aplicaciones Científicas De Investigación

Treatment of Human African Trypanosomiasis

Eflornithine was initially developed as a treatment for human African trypanosomiasis (HAT), also known as sleeping sickness, particularly the West African form caused by Trypanosoma brucei gambiense. It is recognized for its lower toxicity compared to previous treatments such as melarsoprol, making it a preferred option in endemic regions. Eflornithine acts as an irreversible inhibitor of ornithine decarboxylase, disrupting polyamine synthesis essential for the growth of the trypanosome parasite .

Case Study: Efficacy in Endemic Regions

A study conducted in rural areas of Africa demonstrated that eflornithine significantly reduced mortality rates associated with HAT. The partnership between pharmaceutical companies and organizations like Médecins Sans Frontières facilitated the distribution of eflornithine, leading to over 320,000 vials being administered between 2001 and 2006, which helped save approximately 110,000 lives .

Neuroblastoma

Eflornithine is indicated for reducing relapse risk in pediatric and adult patients with high-risk neuroblastoma who have responded to prior therapies. Research indicates that eflornithine inhibits cell proliferation by targeting ornithine decarboxylase activity, which is often upregulated in tumor cells .

Mechanism of Action : By inhibiting polyamine synthesis, eflornithine disrupts critical pathways involved in tumor growth and survival. In vitro studies have shown that it induces senescence and suppresses neurosphere formation in neuroblastoma cells .

Clinical Findings : A Phase II trial indicated that eflornithine could prevent or delay tumor formation in mice injected with MYCN-amplified neuroblastoma cells. The drug's cytostatic effects were noted to be significant in preventing further tumor development .

Glioblastoma

Research has also explored eflornithine's potential in treating glioblastoma. A study using the U87MG glioblastoma cell line demonstrated that eflornithine could inhibit mutation frequencies induced by temozolomide, a common chemotherapy agent . This suggests that eflornithine may play a role in mitigating secondary mutations associated with chemotherapy resistance.

Dermatological Applications

Eflornithine is marketed under the brand name Vaniqa as a topical cream for the treatment of excessive facial hair growth (hirsutism) in women. The cream contains 13.9% eflornithine hydrochloride and works by inhibiting hair follicle cell proliferation.

Clinical Evidence:

- In clinical trials, approximately 81% of women experienced a reduction in hair growth after twelve months of treatment with Vaniqa.

- Positive effects were observable within eight weeks; however, discontinuation led to a return to baseline hair growth levels within eight weeks .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the applications of L-Eflornithine:

Mecanismo De Acción

L-DFMO monohidrato ejerce sus efectos inhibiendo irreversiblemente la ornitina descarboxilasa, la primera enzima en la vía de biosíntesis de poliaminas . Esta inhibición conduce a una disminución en los niveles de poliaminas, que son esenciales para la proliferación celular. El mecanismo del compuesto implica la unión al sitio activo de la enzima, evitando la conversión de ornitina a putrescina .

Comparación Con Compuestos Similares

Compuestos Similares

D-α-Difluorometilornitina: Otro enantiómero de difluorometilornitina con efectos inhibidores similares sobre la ornitina descarboxilasa.

Eflornitina: Una mezcla racémica de ambos enantiómeros, utilizada en aplicaciones médicas similares.

Singularidad

El L-DFMO monohidrato es único debido a su mayor afinidad por la ornitina descarboxilasa en comparación con su enantiómero D . Esta mayor afinidad lo hace más potente en la inhibición de la enzima, lo que lleva a resultados terapéuticos más efectivos .

Actividad Biológica

L-Eflornithine (monohydrochloride), also known as difluoromethylornithine (DFMO), is a potent irreversible inhibitor of the enzyme ornithine decarboxylase (ODC). This compound has garnered attention for its diverse biological activities, particularly in the treatment of various medical conditions, including African trypanosomiasis (sleeping sickness) and facial hirsutism. This article explores the biological activity of L-Eflornithine, highlighting its mechanisms of action, clinical applications, and relevant research findings.

L-Eflornithine acts primarily by inhibiting ODC, the first and rate-limiting enzyme in polyamine biosynthesis. Polyamines are crucial for cell growth and differentiation, and their dysregulation is often associated with cancer progression. The mechanism can be summarized as follows:

- Irreversible Binding : Eflornithine binds to the active site of ODC, preventing the natural substrate ornithine from accessing it.

- Polyamine Synthesis Inhibition : By inhibiting ODC, eflornithine reduces the levels of polyamines such as putrescine, spermidine, and spermine, which are essential for cellular functions.

- Cell Growth Arrest : The inhibition of polyamine synthesis leads to growth arrest in both malignant and nonmalignant cells, making it a potential candidate for cancer therapy.

1. Treatment of African Trypanosomiasis

Eflornithine is primarily used to treat Human African Trypanosomiasis (HAT), particularly the second stage involving central nervous system (CNS) infection. It has replaced melarsoprol due to its lower toxicity profile.

- Case Study : A notable case involved a 3½-year-old child treated with eflornithine at doses of 300-400 mg/kg/day via continuous intravenous infusion for 25 days. The treatment resulted in a dramatic recovery with eradication of parasites from blood and cerebrospinal fluid .

2. Facial Hirsutism

L-Eflornithine is also indicated for treating excessive hair growth in women. The topical formulation (Vaniqa) has shown significant efficacy.

- Clinical Study Results : In a study involving 27 male patients with pseudofolliculitis barbae (PFB), the addition of eflornithine to laser hair removal treatment resulted in a median hair reduction of 99.5% compared to 85% with placebo after 16 weeks .

Inhibition of Cancer Cell Growth

Research has demonstrated that eflornithine can inhibit cell proliferation in various cancer types:

- Neuroblastoma : Eflornithine has been shown to reduce the risk of relapse in high-risk neuroblastoma patients by disrupting the LIN28/Let-7 metabolic pathway, which regulates cancer stem cells .

- Colorectal Cancer : Eflornithine may lower polyamine levels in colorectal mucosa, suggesting potential use as a chemopreventive agent .

Table 1: Summary of Clinical Applications

Table 2: Key Research Findings

Propiedades

Fórmula molecular |

C6H13ClF2N2O2 |

|---|---|

Peso molecular |

218.63 g/mol |

Nombre IUPAC |

(2S)-2,5-diamino-2-(difluoromethyl)pentanoic acid;hydrochloride |

InChI |

InChI=1S/C6H12F2N2O2.ClH/c7-4(8)6(10,5(11)12)2-1-3-9;/h4H,1-3,9-10H2,(H,11,12);1H/t6-;/m1./s1 |

Clave InChI |

VKDGNNYJFSHYKD-FYZOBXCZSA-N |

SMILES |

C(CC(C(F)F)(C(=O)O)N)CN.Cl |

SMILES isomérico |

C(C[C@@](C(F)F)(C(=O)O)N)CN.Cl |

SMILES canónico |

C(CC(C(F)F)(C(=O)O)N)CN.Cl |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.